![molecular formula C25H30Cl2N2O4 B269684 1,4-Bis[2-(4-chloro-2-methylphenoxy)propanoyl]-1,4-diazepane](/img/structure/B269684.png)
1,4-Bis[2-(4-chloro-2-methylphenoxy)propanoyl]-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[2-(4-chloro-2-methylphenoxy)propanoyl]-1,4-diazepane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as 'Diazepam' and is used as a sedative and anxiolytic drug. However,
Wirkmechanismus
The mechanism of action of 1,4-Bis[2-(4-chloro-2-methylphenoxy)propanoyl]-1,4-diazepane involves the enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. This leads to a decrease in neuronal excitability, resulting in the anxiolytic, anticonvulsant, and muscle relaxant effects of the compound.
Biochemical and Physiological Effects:
1,4-Bis[2-(4-chloro-2-methylphenoxy)propanoyl]-1,4-diazepane has been shown to have various biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to a decrease in neuronal excitability. It also affects the levels of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,4-Bis[2-(4-chloro-2-methylphenoxy)propanoyl]-1,4-diazepane in lab experiments include its well-established pharmacological properties, its availability, and its relatively low cost. However, its limitations include its potential toxicity and the need for caution when handling the compound.
Zukünftige Richtungen
There are several future directions for the scientific research application of 1,4-Bis[2-(4-chloro-2-methylphenoxy)propanoyl]-1,4-diazepane. These include:
1. The development of more selective and potent analogs of the compound for the treatment of anxiety disorders and other neurological conditions.
2. The investigation of the potential use of the compound in the treatment of other conditions such as depression and post-traumatic stress disorder.
3. The exploration of the compound's potential as a tool for studying the role of GABA in the central nervous system.
4. The investigation of the compound's potential as a therapeutic agent in veterinary medicine.
Conclusion:
In conclusion, 1,4-Bis[2-(4-chloro-2-methylphenoxy)propanoyl]-1,4-diazepane is a chemical compound that has significant potential as a therapeutic agent. Its well-established pharmacological properties and availability make it a useful tool for scientific research. However, caution must be taken when handling the compound due to its potential toxicity. Further research is needed to explore the compound's potential in the treatment of various neurological conditions and as a tool for studying the central nervous system.
Synthesemethoden
The synthesis of 1,4-Bis[2-(4-chloro-2-methylphenoxy)propanoyl]-1,4-diazepane involves the reaction of 4-chloro-2-methylphenol with propionyl chloride to form 2-(4-chloro-2-methylphenoxy)propanoyl chloride. This intermediate product is then reacted with ethylenediamine to form 1,4-bis[2-(4-chloro-2-methylphenoxy)propanoyl]-1,4-diazepane.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 1,4-Bis[2-(4-chloro-2-methylphenoxy)propanoyl]-1,4-diazepane is primarily focused on its potential as a therapeutic agent. Studies have shown that this compound has anxiolytic, anticonvulsant, and muscle relaxant properties. It has been used in the treatment of anxiety disorders, insomnia, and seizures.
Eigenschaften
Produktname |
1,4-Bis[2-(4-chloro-2-methylphenoxy)propanoyl]-1,4-diazepane |
---|---|
Molekularformel |
C25H30Cl2N2O4 |
Molekulargewicht |
493.4 g/mol |
IUPAC-Name |
2-(4-chloro-2-methylphenoxy)-1-[4-[2-(4-chloro-2-methylphenoxy)propanoyl]-1,4-diazepan-1-yl]propan-1-one |
InChI |
InChI=1S/C25H30Cl2N2O4/c1-16-14-20(26)6-8-22(16)32-18(3)24(30)28-10-5-11-29(13-12-28)25(31)19(4)33-23-9-7-21(27)15-17(23)2/h6-9,14-15,18-19H,5,10-13H2,1-4H3 |
InChI-Schlüssel |
FCBGHVSDXYGNQG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N2CCCN(CC2)C(=O)C(C)OC3=C(C=C(C=C3)Cl)C |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N2CCCN(CC2)C(=O)C(C)OC3=C(C=C(C=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.